4-Cyclohexylaniline

Overview

Description

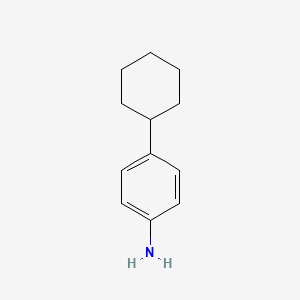

4-Cyclohexylaniline (CAS 6373-50-8) is an aromatic amine with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol . It features a cyclohexyl group attached to the para position of an aniline moiety. This compound is a colorless to pale yellow solid with a melting point of 52–56°C and a boiling point of 166°C at 13 mmHg . It is insoluble in water but soluble in organic solvents like ethanol and ether.

Preparation Methods

Catalytic Hydrogenation of Nitroarene Precursors

Hydrogenation of 4-Cyclohexylnitrobenzene

The reduction of 4-cyclohexylnitrobenzene to 4-cyclohexylaniline is a direct route. Palladium on carbon (Pd/C) or Raney nickel catalysts are typically employed under hydrogen gas (H₂) at 1–5 bar and 50–100°C . Key advantages include high selectivity (>90%) and mild conditions. For example, Pd/C in ethanol at 80°C achieves 95% conversion with <2% over-hydrogenation byproducts .

Reaction Scheme:

2 \xrightarrow{\text{Pd/C}} \text{this compound} + 2\text{H}2\text{O}

Table 1: Hydrogenation Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Pd/C | Ethanol | 80 | 3 | 95 |

| Raney Ni | Methanol | 100 | 5 | 88 |

| Pt/C | THF | 70 | 2 | 82 |

Limitations include the need for pre-functionalized nitroarenes, which may require multi-step synthesis .

Borrowing Hydrogen Alkylation of Aniline

Cyclohexanol as Alkylating Agent

This method utilizes cyclohexanol and aniline in a one-pot reaction via a dehydrogenation-condensation-hydrogenation sequence. Transition metals (e.g., Ru, Ir) catalyze alcohol dehydrogenation to cyclohexanone, which condenses with aniline to form an imine intermediate. Subsequent hydrogenation yields this compound .

Reaction Mechanism:

-

Dehydrogenation :

-

Condensation :

-

Hydrogenation :

Table 2: Borrowing Hydrogen Performance

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ru/C | Toluene | 150 | 12 | 78 |

| Ir/C | Xylene | 140 | 10 | 72 |

This method avoids hazardous alkyl halides but requires high temperatures and precise control to minimize byproducts like dicyclohexylamine .

Reductive Amination of Cyclohexanone

Ammonia-Free Reductive Coupling

Cyclohexanone and aniline undergo reductive amination using molecular hydrogen and bifunctional catalysts (e.g., Pd/zeolite). The process involves imine formation followed by hydrogenation:

2 \xrightarrow{\text{Pd/Zeolite}} \text{this compound} + \text{H}2\text{O}

Optimized Conditions :

-

Catalyst : Pd(5%)/H-ZSM-5

-

Temperature : 120°C

-

Pressure : 10 bar H₂

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Aryl halides (e.g., 4-bromoaniline) react with cyclohexylboronic acid using Pd(PPh₃)₄ as a catalyst:

Table 3: Coupling Reaction Parameters

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 100 | 65 |

| Cs₂CO₃ | Dioxane | 90 | 72 |

Challenges include the cost of boronic acids and catalyst sensitivity to oxygen .

Nucleophilic Aromatic Substitution

Cyclohexyl Grignard Reagents

4-Fluoroaniline reacts with cyclohexylmagnesium bromide under anhydrous conditions:

Key Considerations :

-

Solvent : Dry THF or Et₂O

-

Temperature : 0°C to room temperature

Industrial-Scale Production Insights

Continuous Hydrogenation Processes

Patented methods (e.g., US4914239A) describe continuous liquid-phase hydrogenation of aniline derivatives using nickel catalysts with ammonia additives . Operating at 210–240°C and 2–10 bar H₂, this approach achieves >99% conversion with minimal byproduct formation .

Advantages :

-

High throughput (1–5 tons/day)

-

Catalyst recyclability (>10 cycles)

Challenges :

Emerging Methodologies

Photocatalytic Amination

Recent studies explore visible-light-driven amination using TiO₂ or Ru complexes. Cyclohexane and aniline react under UV/Vis light to yield this compound with 40–50% efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylaniline undergoes various chemical reactions, including:

Nucleophilic Acylation: It reacts with acetyl halides to form N-(4-cyclohexylphenyl)acetamide.

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Substitution: It can undergo electrophilic substitution reactions on the benzene ring.

Common Reagents and Conditions:

Acetyl Halides: Used in nucleophilic acylation reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

N-(4-Cyclohexylphenyl)acetamide: Formed from nucleophilic acylation.

4-Nitrocyclohexylbenzene: Formed from nitration reactions.

Scientific Research Applications

Applications in Organic Synthesis

4-Cyclohexylaniline serves as a versatile starting material in the synthesis of various organic compounds:

- Preparation of Nitroso Compounds :

- Nucleophilic Acylation :

- Synthesis of Morpholino Derivatives :

- Formation of Amino Acid Derivatives :

Medicinal Chemistry Applications

Recent studies highlight the potential therapeutic applications of this compound:

- Aromatase Inhibition :

- Anticancer Activity :

Case Study 1: Aromatase Inhibition

In a study published in Endocrinology, researchers demonstrated that this compound effectively inhibits aromatase activity involved in converting androgens to estrogens. This inhibition was measured through competitive binding assays, indicating its potential use as a therapeutic agent for estrogen-sensitive tumors .

Case Study 2: Synthesis of Anticancer Compounds

A study published in Molecules explored the synthesis of cyclohexyl-substituted camptothecin derivatives using this compound as a precursor. These derivatives were evaluated for their solubility and anticancer activity against various cell lines, showing enhanced efficacy compared to traditional compounds .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Cyclohexylaniline involves its interaction with various molecular targets. As an aniline derivative, it can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Below is a detailed comparison of 4-cyclohexylaniline with structurally or functionally related aromatic amines.

Table 1: Structural and Physical Properties

Research Findings

Synthetic Versatility : this compound reacts with propargyl bromide to form 4-cyclohexyl-N-(prop-2-yn-1-yl)aniline, a key intermediate in click chemistry (47% yield after purification) .

Biological Activity: Derivatives of this compound inhibit TEAD transcription factors, showing promise in cancer therapy (IC₅₀ values in nanomolar range) .

Safety Profile : Unlike 4-bromo-2-methylaniline, this compound lacks halogen atoms, reducing its environmental persistence but maintaining acute toxicity risks .

Critical Analysis of Contradictions

Biological Activity

4-Cyclohexylaniline (C12H17N) is an aromatic amine with significant biological activities that have garnered attention in various fields, particularly in pharmacology and toxicology. This compound is characterized by a cyclohexyl group attached to the para position of an aniline structure, which influences its interaction with biological systems.

- Molecular Formula : C12H17N

- Molecular Weight : 189.27 g/mol

- CAS Number : 80764-01-0

Biological Activities

This compound exhibits several biological activities, including:

- Aromatase Inhibition : Research has demonstrated that this compound inhibits aromatase activity, which is crucial in the biosynthesis of estrogens. This inhibition was observed in both human and rat ovarian microsomes, suggesting potential applications in hormone-related therapies, particularly for conditions like breast cancer where estrogen plays a pivotal role .

- Antimicrobial Properties : Some studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting specific metabolic pathways .

- Toxicological Aspects : The compound has been evaluated for its toxicity profile. While it shows promise in therapeutic applications, it is essential to consider its safety and potential adverse effects. Toxicological assessments indicate that exposure to high concentrations may lead to cytotoxic effects in certain cell lines .

Aromatase Inhibition Study

A study published in the journal Endocrinology highlighted the efficacy of this compound as an aromatase inhibitor. The compound demonstrated a significant reduction in the conversion of androstenedione to estrone in human ovarian microsomes, with an IC50 value indicating effective inhibition at low concentrations .

Antimicrobial Activity Investigation

Research conducted on various substituted anilines, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antimicrobial activity, revealing that some derivatives exhibited enhanced potency compared to the parent compound .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Cyclohexylaniline, and how do they influence its applications in organic synthesis?

- Answer : this compound (C₁₂H₁₇N) has a melting point of 52–56°C and a boiling point of 166°C at 13 mmHg . These properties are critical for optimizing reaction conditions (e.g., solvent selection, temperature control) in synthetic workflows. For characterization, researchers should prioritize melting point determination and NMR spectroscopy to confirm purity and structural integrity. Ensure calibration of instruments using reference standards to minimize experimental error .

Q. How can researchers ensure the reproducibility of synthetic procedures for this compound?

- Answer : Reproducibility requires meticulous documentation of experimental conditions, including solvent ratios, catalyst loadings, and reaction times. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report key steps in the main text and supplementary materials . For novel syntheses, provide full spectral data (¹H/¹³C NMR, IR) and purity assessments (HPLC, elemental analysis). Cross-validate results with independent replicates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : ¹H and ¹³C NMR are essential for confirming the aromatic cyclohexylamine structure and identifying substituent effects. IR spectroscopy can detect NH stretching (3200–3400 cm⁻¹) and aromatic C-H bonds. Mass spectrometry (EI or ESI) should confirm molecular weight (175.28 g/mol). For quantitative analysis, pair chromatographic methods (GC-MS) with internal standards .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?

- Answer : Use a factorial design to test variables such as catalyst type (e.g., Pd/C vs. Raney Ni), temperature (25–100°C), and solvent polarity (polar aprotic vs. nonpolar). Apply response surface methodology (RSM) to optimize yield and selectivity. Include control experiments (e.g., catalyst-free conditions) to isolate catalytic effects. Document raw data in appendices and processed results in tables/figures .

Q. What methodologies are recommended for resolving contradictory data in studies involving this compound’s biological activity?

- Answer : Conduct contradiction analysis by:

- Comparing experimental protocols (e.g., cell lines, exposure durations) across studies .

- Validating assays using orthogonal methods (e.g., enzymatic vs. cell-based assays).

- Applying statistical tests (ANOVA, t-tests) to assess variability between datasets .

- Replicating disputed experiments with blinded samples to eliminate bias .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/LC₅₀ values. Apply log-transformations to normalize skewed data. For low sample sizes, employ nonparametric methods (e.g., Mann-Whitney U test). Report confidence intervals and effect sizes to contextualize significance. Include raw data in supplementary materials for peer validation .

Q. Methodological Notes

- Experimental Design : Align objectives with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure rigor .

- Ethical Compliance : Obtain ethics approvals for biological studies and declare conflicts of interest per RSC Guidelines .

- Data Presentation : Use line graphs for kinetic studies and heatmaps for multi-variable analyses. Avoid jargon; define abbreviations at first use .

Properties

IUPAC Name |

4-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNMBIKJQAKQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213154 | |

| Record name | 4-Cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6373-50-8 | |

| Record name | 4-Cyclohexylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.